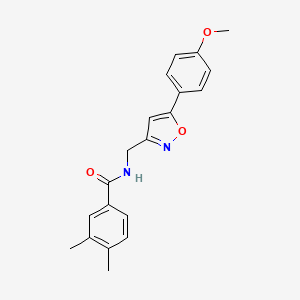![molecular formula C10H16O2 B2795795 (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807938-57-3](/img/structure/B2795795.png)
(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is a chemical compound with the molecular formula C10H16O2 . It is a derivative of the bicyclo[3.1.1]heptane structure .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, an asymmetric approach to similar bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis
The molecular structure of “(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is characterized by a bicyclic framework, which is a common feature in many bioactive natural products and drug candidates .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For example, under certain conditions, 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can undergo transformations leading to the formation of a mixture of 1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one and carvacrol .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be estimated using computational methods. For instance, the density, heat of sublimation, and impact sensitivity of similar bicyclo[2.2.1]heptane derivatives have been estimated by electrostatic potential analysis of the molecular surface .Applications De Recherche Scientifique
Transformations under Acid Catalysis
- Synthesis of Various Structures : This compound can be transformed under acid catalysis to synthesize different structures like bicyclic lactone, aromatic compounds (like carvacrol), and nitrogen-containing p-menthane derivatives, as demonstrated by S. S. Koval’skaya et al. (2004).
Structural Studies
- Chiral Palladium(II) Complex : The reaction of this compound with lithium tetrachloropalladate leads to a chiral palladium(II) complex. Its structure was confirmed by NMR spectroscopy and X-ray diffraction analysis, as noted by O. A. Zalevskaya et al. (2011).
Atropisomerism
- Induction of R-Sense of Asymmetry : In a study by B. Goldfuss and F. Rominger (2000), it was found that fenchyl alcohol units in this compound induce a sense of asymmetry and support intramolecular hydrogen bonds.
Asymmetric Reduction
- Catalytic Source for Borane-Mediated Reduction : It has been used as a chiral catalytic source for borane-mediated asymmetric reduction of prochiral ketones, providing secondary alcohols with high enantiomeric excess, as described by D. Basavaiah et al. (2004).
Ligand in Asymmetric Reactions
- Use in Asymmetric Reformatsky Reaction : This compound, as a ligand, has been used in asymmetric Reformatsky reactions to obtain certain esters, as found by C. M. R. Ribeiro et al. (2008).
Applications in Organic Chemistry
- Building Block for Various Derivatives : As a versatile building block, it has been employed in synthesizing various substances including terpenoids and organic reagents with potential biological activities, as detailed by E. T. Silva et al. (2020).
Catalysis
- Asymmetric Oxidation of Phenylphenacyl Sulfide : This compound, used in terpene ligands, has shown efficiency in catalytic systems for the asymmetric oxidation of phenylphenacyl sulfide, as researched by A. Kuchin et al. (2010).
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRCQOUNSHSGB-HNQUHTCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C2CC(C2(C)C)CC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2795712.png)
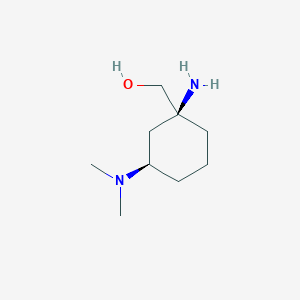
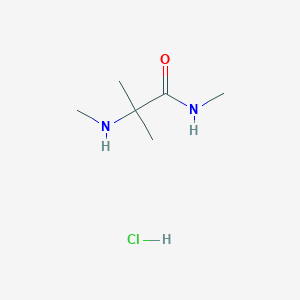
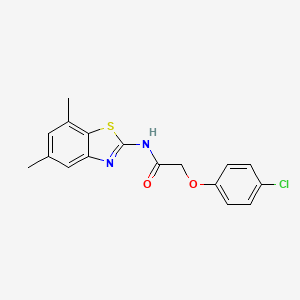
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)
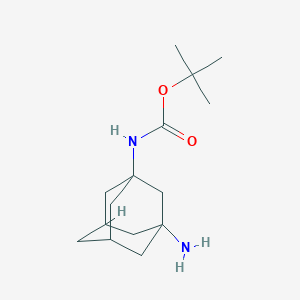
![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)
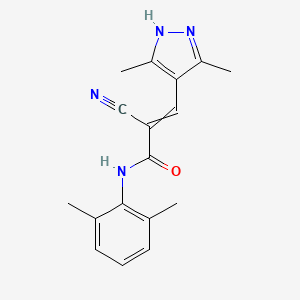
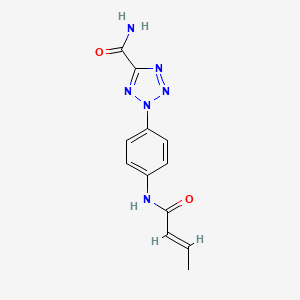
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
